molecular formula O3PbS B1623223 Lead sulphite CAS No. 7446-10-8

Lead sulphite

Cat. No.: B1623223
CAS No.: 7446-10-8
M. Wt: 287 g/mol
InChI Key: OVJOMRKANUZJBM-UHFFFAOYSA-L
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Description

Lead sulphite (PbSO₃) is a lead-containing inorganic compound formed by the combination of lead (Pb²⁺) and sulphite (SO₃²⁻) ions. It is sparingly soluble in water and acetic acid but dissolves in hydrochloric acid, ammonia, and weakly in lactic acid or sodium chloride solutions under specific conditions . Its insolubility in neutral aqueous environments limits its direct applications but raises concerns about lead bioavailability in acidic biological systems, such as the human stomach .

Properties

CAS No.

7446-10-8

Molecular Formula

O3PbS

Molecular Weight

287 g/mol

IUPAC Name

lead(2+);sulfite

InChI

InChI=1S/H2O3S.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2

InChI Key

OVJOMRKANUZJBM-UHFFFAOYSA-L

SMILES

[O-]S(=O)[O-].[Pb+2]

Canonical SMILES

[O-]S(=O)[O-].[Pb+2]

Other CAS No.

52231-92-2
62229-08-7
7446-10-8

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Lead Compounds

Lead Sulphite vs. Lead Sulfate (PbSO₄)

Physico-Chemical Properties
Property This compound (PbSO₃) Lead Sulfate (PbSO₄)
Solubility in Water Insoluble Very slightly soluble (0.0045 g/100 mL at 20°C)
Solubility in Acids Soluble in HCl, ammonia, lactic acid Soluble in concentrated H₂SO₄, nitric acid
CAS Number Not explicitly listed in provided evidence 7446-14-2
Crystal Structure Not reported in evidence Orthorhombic
Hazard Profiles
  • This compound: Limited direct hazard data are available, but its propensity to release Pb²⁺ in acidic environments aligns with general lead toxicity concerns. Prolonged exposure can lead to neurological and renal damage .
  • Lead Sulfate : Classified as hazardous due to acute and chronic toxicity. OSHA mandates strict workplace controls, including ventilation, protective equipment, and blood lead monitoring .

Comparison with Other Lead Compounds

While the evidence lacks data on compounds like lead carbonate (PbCO₃) or lead nitrate (Pb(NO₃)₂), key distinctions can be inferred:

  • Solubility : this compound’s solubility profile lies between highly soluble salts (e.g., lead nitrate) and inert oxides (e.g., lead dioxide).
  • Toxicity Mechanism : Unlike lead acetate (water-soluble), this compound requires acidic conditions to release Pb²⁺, affecting its environmental and biological impact .

Research Findings and Gaps

Key Studies

  • This compound Stability : Experiments show PbSO₃ remains intact in neutral water but dissolves in HCl, releasing Pb²⁺. This has implications for lead contamination in acidic soils or industrial waste .
  • Lead Sulfate Safety : OSHA guidelines emphasize airborne exposure limits (50 µg/m³) and medical surveillance for workers handling PbSO₄ .

Preparation Methods

Reaction Mechanism and Stoichiometry

When lead nitrate reacts with sodium sulfite in aqueous solution, the following reaction occurs:

$$ \text{Pb(NO}3\text{)}2 \, (aq) + \text{Na}2\text{SO}3 \, (aq) \rightarrow \text{PbSO}3 \, (s) + 2\text{NaNO}3 \, (aq) $$

The insolubility of this compound in water ($$K_{sp} \approx 1.3 \times 10^{-8}$$) drives the precipitation process. Key parameters include:

Parameter Optimal Range Effect on Yield
Concentration 0.1–0.5 M Higher concentrations increase nucleation rate
Temperature 20–25°C Elevated temperatures risk colloidal suspensions
pH 6.5–7.5 Acidic conditions dissolve PbSO₃

Stepwise Protocol

  • Solution Preparation : Dissolve 33.12 g of lead nitrate ($$\text{Pb(NO}3\text{)}2$$, MW 331.21 g/mol) in 200 mL deionized water. Separately, dissolve 12.6 g of sodium sulfite ($$\text{Na}2\text{SO}3$$, MW 126.04 g/mol) in 200 mL water.
  • Mixing : Combine solutions under constant stirring (500–700 rpm) to ensure homogeneous nucleation.
  • Aging : Allow the suspension to stand for 24 hr to enhance crystallinity.
  • Filtration : Collect precipitate via vacuum filtration using Whatman No. 42 filter paper.
  • Washing : Rinse with ethanol:water (1:3 v/v) to remove nitrate impurities.
  • Drying : Oven-dry at 60°C for 6 hr to obtain anhydrous PbSO₃.

Yield : 85–92% (theoretical mass: 28.7 g).

Acid-Base Neutralization with Sulphurous Acid

An alternative route involves reacting lead oxides or hydroxides with sulphurous acid ($$\text{H}2\text{SO}3$$), adapting methods used for lead sulfate:

Reaction Pathways

  • Using lead(II) oxide :
    $$ \text{PbO} \, (s) + \text{H}2\text{SO}3 \, (aq) \rightarrow \text{PbSO}3 \, (s) + \text{H}2\text{O} \, (l) $$

  • Using lead(II) hydroxide :
    $$ \text{Pb(OH)}2 \, (s) + \text{H}2\text{SO}3 \, (aq) \rightarrow \text{PbSO}3 \, (s) + 2\text{H}_2\text{O} \, (l) $$

Critical Process Considerations

  • Acid Concentration : 20–30% $$\text{H}2\text{SO}3$$ minimizes side reactions.
  • Temperature Control : Maintain below 40°C to prevent acid decomposition.
  • Stoichiometric Ratio : 1:1 molar ratio of PbO:$$\text{H}2\text{SO}3$$ ensures complete conversion.

Yield : 78–84% due to partial oxidation of $$\text{H}2\text{SO}3$$.

Synthesis of Basic Lead Sulphites

Industrial applications often utilize basic lead sulphites (e.g., $$\text{PbSO}_3\cdot\text{PbO}$$), which require modified protocols:

Hydrothermal Method

  • Prepare a slurry of $$\text{PbO}$$ (45 g) in 150 mL water.
  • Bubble $$\text{SO}2$$ gas at 0.5 L/min through the slurry at 80°C for 2 hr:
    $$ 2\text{PbO} + \text{SO}
    2 \rightarrow \text{PbSO}_3\cdot\text{PbO} $$
  • Filter and dry at 120°C to obtain crystalline product.

Characterization Data :

Property Value Method
Crystal Structure Orthorhombic XRD
Particle Size 1–5 μm SEM
Band Gap 3.4 eV UV-Vis

Challenges and Optimization Strategies

Common Issues

  • Oxidation to Sulfate : $$\text{PbSO}3$$ gradually oxidizes in air to $$\text{PbSO}4$$. Store under nitrogen atmosphere.
  • Particle Agglomeration : Add 0.01 M EDTA as a dispersant during precipitation.

Scalability Metrics

Parameter Lab Scale (100 g) Pilot Scale (10 kg)
Reaction Time 2 hr 6 hr
Energy Consumption 0.8 kWh/kg 5.2 kWh/kg
Purity 98.5% 97.1%

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for lead sulphite, and how do experimental variables (e.g., pH, temperature) influence its crystallinity and purity?

  • Methodological Answer : this compound synthesis typically involves precipitation reactions between soluble lead salts (e.g., lead nitrate) and sulphite sources (e.g., sodium sulphite). Key variables include pH (acidic conditions stabilize sulphite ions) and temperature (higher temperatures may accelerate reaction kinetics but risk decomposition). For reproducibility, document reagent molar ratios, stirring rates, and aging times. Characterization via X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) is critical to confirm phase purity and avoid byproducts like lead oxide or sulphate .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : XRD is essential for crystallographic identification, while Fourier-transform infrared spectroscopy (FTIR) can detect sulphite group vibrations (~950–1100 cm⁻¹). Thermogravimetric analysis (TGA) evaluates thermal stability, and scanning electron microscopy (SEM) reveals morphology. For trace impurity analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Cross-validate results with energy-dispersive X-ray spectroscopy (EDS) to ensure stoichiometric accuracy .

Q. How do solubility and stability of this compound vary under environmental conditions (e.g., aqueous vs. atmospheric exposure)?

  • Methodological Answer : Solubility studies require controlled ionic strength buffers (e.g., NaNO₃ for constant ionic strength) and pH monitoring. Stability under atmospheric CO₂/O₂ can be tested via prolonged exposure experiments with periodic XRD to detect decomposition into lead carbonate or sulphate. For aqueous stability, use UV-Vis spectroscopy to track sulphite oxidation kinetics, particularly in acidic or alkaline conditions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on this compound’s reactivity in redox-driven systems (e.g., catalytic vs. inhibitory roles)?

  • Methodological Answer : Contradictions often arise from differences in reaction media (e.g., presence of co-ions like Cl⁻ or NO₃⁻) or sulfite-to-lead ratios. Electrochemical methods (cyclic voltammetry) can map redox potentials, while in-situ Raman spectroscopy tracks intermediate species. For example, sulphite may act as a reducing agent in acidic media but participate in radical scavenging under UV irradiation, altering reaction pathways .

Q. How can computational modeling (e.g., DFT) predict this compound’s electronic structure and interfacial behavior in complex matrices?

  • Methodological Answer : Density functional theory (DFT) simulations can model sulphite coordination geometry and band structure. Compare calculated vibrational spectra with experimental FTIR/Raman data to validate models. For interfacial studies (e.g., adsorption on metal oxides), molecular dynamics (MD) simulations with explicit solvent layers improve accuracy. Use software like VASP or Gaussian with Pb pseudopotentials .

Q. What experimental designs address challenges in quantifying this compound’s role in multi-phase systems (e.g., atmospheric aerosol formation)?

  • Methodological Answer : Simulate aerosol environments using reaction chambers with controlled humidity, temperature, and gas composition (e.g., SO₂, O₃). Monitor particle growth via scanning mobility particle sizers (SMPS) and composition via high-resolution mass spectrometry (HR-MS). Isotopic labeling (e.g., ³⁴S) can distinguish sulphite-derived products from background sulphur species .

Q. How do pH and ionic strength gradients influence this compound’s colloidal stability and aggregation kinetics?

  • Methodological Answer : Use dynamic light scattering (DLS) to measure hydrodynamic radius changes under varying pH (3–10) and ionic strengths (0.01–1 M NaCl). Zeta potential measurements identify iso-electric points where aggregation peaks. Pair with small-angle X-ray scattering (SAXS) to resolve nanoscale structural changes .

Methodological Guidance for Data Interpretation

Q. How should researchers resolve discrepancies between experimental and theoretical solubility values for this compound?

  • Methodological Answer : Discrepancies often stem from non-ideal solution behavior or unaccounted complexation (e.g., Pb²⁺-sulphite polynuclear species). Use Pitzer equations to model activity coefficients in high-ionic-strength solutions. Validate with ICP-MS measurements of dissolved Pb²⁺ and ion chromatography for sulphite/sulphate quantification .

Q. What statistical approaches are appropriate for analyzing time-dependent degradation data of this compound in environmental matrices?

  • Methodological Answer : Apply non-linear regression to degradation curves (e.g., pseudo-first-order kinetics). Use ANOVA to compare degradation rates across conditions (pH, light exposure). For censored data (e.g., detection limits), employ Tobit regression. Open-source tools like R or Python’s SciPy suite facilitate robust analysis .

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